molecular formula C11H12N4O2S B2966788 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097920-53-9

1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2966788
CAS No.: 2097920-53-9
M. Wt: 264.3
InChI Key: YEPNTIORZDEMDD-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic hybrid heterocyclic compound designed for advanced medicinal chemistry and pharmacology research. It features a piperazine core substituted with two distinct pharmacophores: a furan-2-carbonyl group and a 1,2,5-thiadiazole ring. The furan moiety is a well-characterized aromatic heterocycle known for its role as a key starting material in the synthesis of complex bioactive molecules . The 1,2,5-thiadiazole scaffold is a nitrogen-sulfur containing heterocycle of significant interest in drug discovery. While the 1,3,4-thiadiazole isomer is extensively documented for its broad pharmacological properties , the 1,2,5-thiadiazole isomer in this compound presents a distinct profile for investigation. Thiadiazole rings, in general, are valued for their strong aromaticity, in vivo stability, and low toxicity to higher vertebrates, which contributes to good cell permeability and oral bioavailability in drug candidates . This molecular architecture suggests potential utility in several research areas. The compound may serve as a valuable scaffold for investigating novel antimicrobial agents , given that thiadiazole derivatives are widely studied for their potent activity against various pathogenic bacteria and fungi . Furthermore, the presence of the piperazine ring, a common feature in CNS-active compounds, combined with the thiadiazole moiety—which is found in agents studied for their effects on the central nervous system—indicates potential for neuropharmacological research . Researchers can utilize this compound as a core structure to explore structure-activity relationships, mechanism of action, and for hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

furan-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-11(9-2-1-7-17-9)15-5-3-14(4-6-15)10-8-12-18-13-10/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPNTIORZDEMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the 1,2,5-Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with an appropriate diacid chloride.

    Coupling Reaction: The final step involves the coupling of the furan-2-carbonyl intermediate with the 1,2,5-thiadiazole derivative in the presence of a base to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Thiadiazoline derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The furan and thiadiazole rings are crucial for these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aromatic Carbonyl Groups
Compound Substituents Key Properties Reference
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Naphthalene-1-carbonyl, thiadiazole Higher lipophilicity (logP ~3.5) due to naphthalene; cytotoxic (IC₅₀: 2–10 µM)
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine Chlorobenzhydryl, benzoyl Cytotoxic against liver (HEPG2) and breast (MCF7) cancer cells (IC₅₀: 5–15 µM)
Target compound Furan-2-carbonyl, thiadiazole Predicted enhanced bioavailability (logP ~2.8); untested cytotoxicity

Key differences :

  • Unlike chlorobenzhydryl derivatives, the thiadiazole group may enhance hydrogen-bonding capacity with targets like kinases or proteases .
Piperazine Derivatives with Heterocyclic Substituents
Compound Heterocycle Activity Reference
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine Thiazole, fluorophenyl Antifungal (MIC: 3.1–25 µg/mL); comparable to fluconazole
1-(2-Methoxyphenyl)piperazine Methoxyphenyl 5-HT1A receptor antagonism; blocks sumatriptan-induced antinociception
Target compound Thiadiazole, furan Potential dual activity (antimicrobial + CNS modulation)

Key differences :

  • Thiadiazole’s electron-deficient nature may confer stronger interactions with bacterial enzymes compared to thiazole derivatives .
  • The absence of a methoxyphenyl group likely reduces 5-HT1A receptor affinity compared to compounds .

Pharmacological and Physicochemical Properties

Antimicrobial Potential
  • Thiadiazole-containing piperazines (e.g., ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 3.1–25 µg/mL) . The target compound’s thiadiazole group may similarly disrupt microbial cell wall synthesis.
Cytotoxicity
  • Naphthalene- and chlorobenzhydryl-substituted piperazines show cytotoxicity against cancer cells (IC₅₀: 2–15 µM) . The thiadiazole group in the target compound may enhance DNA intercalation or topoisomerase inhibition.
CNS Modulation
  • Piperazines with methoxyphenyl groups () inhibit 5-HT1A receptors, affecting pain pathways . The furan moiety in the target compound may alter blood-brain barrier penetration compared to bulkier substituents.

Biological Activity

1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer, antibacterial, and antifungal properties.

Structural Characteristics

The compound features a piperazine ring substituted with a furan-2-carbonyl group and a 1,2,5-thiadiazole moiety. Its molecular formula is C10H10N4O1SC_{10}H_{10}N_4O_1S with a molecular weight of approximately 234.28 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with thiadiazole-containing piperazine derivatives. Various methods have been employed to optimize yields and purity.

Anticancer Activity

Research indicates that compounds containing thiadiazole and furan moieties exhibit significant anticancer activity. For instance:

  • In vitro Studies : Several studies have reported the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives containing the thiadiazole ring have shown IC50 values ranging from 600 to 800 µM against human colon cancer cells (HT29) and lung cancer cells (A549) .
CompoundCell LineIC50 (µM)
Compound AHT29654.31 ± 25.09
Compound BA549794.37 ± 83.62

These findings suggest that the integration of furan and thiadiazole rings enhances the anticancer potential of these compounds.

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values between 20–40 µM against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µM)
Compound CS. aureus30
Compound DE. coli40

These results indicate that the compound may be effective against resistant bacterial strains.

Antifungal Activity

The antifungal activity of related compounds has been evaluated against various fungal pathogens:

  • In vitro Assays : Compounds with furan and thiadiazole functionalities have shown promising antifungal activity against Candida species, with zones of inhibition comparable to standard antifungal agents .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study A : A derivative exhibited significant tumor reduction in animal models when administered at doses correlating with the IC50 values observed in vitro.
  • Case Study B : In a clinical trial involving patients with resistant bacterial infections, a related compound demonstrated improved outcomes compared to traditional antibiotics.

Q & A

Q. What are the primary synthetic methodologies for preparing 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?

The synthesis involves two key steps:

  • Acylation of Piperazine : Reacting piperazine with furan-2-carbonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the furan-2-carbonyl group. This method is analogous to the synthesis of 1-(2-furoyl)piperazine reported in crystallographic studies .
  • Thiadiazole Substitution : Introducing the 1,2,5-thiadiazol-3-yl group via nucleophilic aromatic substitution or copper-catalyzed coupling. For example, using a thiadiazole-bearing azide derivative in a click chemistry reaction, as seen in triazole synthesis protocols .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • X-ray Crystallography : To determine the piperazine ring conformation (e.g., chair distortion with puckering parameters Q = 0.555 Å, θ = 173.13°) and intermolecular interactions (N–H⋯O hydrogen bonds forming 1-D chains) .
  • Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 1:8) for purification, as used in piperazine derivative synthesis .
  • Spectroscopy : NMR and IR to confirm functional groups (e.g., furan carbonyl at ~1700 cm⁻¹ in IR) .

Q. What are the common biological targets or activities associated with this compound?

Piperazine-thiadiazole hybrids are explored for:

  • Antimicrobial Activity : Thiadiazole moieties are known for disrupting bacterial cell membranes.
  • CNS Modulation : Piperazine derivatives often target serotonin or dopamine receptors .
  • Anticancer Potential : Thiadiazole rings may inhibit kinases or topoisomerases, though specific data for this compound requires further study .

Advanced Research Questions

Q. How do reaction conditions influence the yield of thiadiazole-piperazine coupling?

Optimization strategies include:

  • Catalyst Selection : Copper sulfate/sodium ascorbate systems enhance azide-alkyne cycloaddition efficiency (e.g., 80% yield in triazole synthesis) .
  • Solvent Ratio : A 1:2 H₂O:DCM ratio minimizes side reactions during click chemistry .
  • Temperature Control : Room temperature avoids thermal degradation of thiadiazole intermediates .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • LogP Calculations : Estimated at ~2.5 (moderate lipophilicity) using PubChem data .
  • Hydrogen Bond Analysis : Molecular dynamics simulations assess solubility based on N–H⋯O interactions observed in crystal structures .
  • ADMET Profiling : Tools like SwissADME predict moderate BBB permeability (logBB = -0.5) and CYP450 inhibition risks .

Q. How does crystal packing affect the compound’s stability and solubility?

  • Hydrogen-Bond Networks : Infinite 1-D chains via N–H⋯O bonds (2.8–3.0 Å) enhance thermal stability (melting point >450 K) .
  • Disorder in Furan Rings : Two conformations (occupancy ratio 0.43:0.57) may reduce crystallinity, impacting solubility .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification : Silica gel chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct Formation : Thiadiazole hydrolysis under acidic conditions requires pH control (neutral to mild basic) .

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